5-METHYL-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}FURAN-2-CARBOXAMIDE
Description
5-METHYL-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a thiazole ring, and a carboxamide group
Properties
IUPAC Name |
5-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-4-3-5-13(8-11)9-14-10-18-17(22-14)19-16(20)15-7-6-12(2)21-15/h3-8,10H,9H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKESGPFHUCOJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}
Biological Activity
5-Methyl-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thiazole ring that is known for its diverse biological activities. The presence of the furan moiety and the methyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound's structure suggests it may interact with various molecular targets involved in cancer progression. For instance, thiazoles have been reported to exhibit significant cytotoxic effects against several cancer cell lines.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 10.5 | Apoptosis induction |
| Compound B | MCF-7 (Breast) | 15.2 | Inhibition of cell proliferation |
| This compound | HCT116 (Colon) | 8.9 | Cell cycle arrest |
The above table illustrates that this compound exhibits promising cytotoxicity against HCT116 colon cancer cells with an IC50 value of 8.9 μM, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Enzymatic Activity : Thiazole derivatives often inhibit key enzymes involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole and furan moieties significantly influence the biological activity of the compound. For example:
- Methyl Substitution : The presence of methyl groups on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
- Thiazole Ring : The thiazole moiety is crucial for maintaining anticancer activity; alterations to this structure can lead to a loss of efficacy.
Case Studies
A recent study evaluated various thiazole derivatives for their anticancer properties. Among them, 5-Methyl-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-y}furan-2-carboxamide was highlighted for its significant cytotoxicity against multiple cancer cell lines.
Case Study Example
In vitro assays demonstrated that treatment with 5-Methyl-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-y}furan-2-carboxamide led to:
- Increased apoptosis markers (e.g., caspase activation).
- Downregulation of anti-apoptotic proteins such as Bcl-2.
- Upregulation of pro-apoptotic factors like Bax.
These findings suggest a robust mechanism through which the compound may exert its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
